KRAS G12D inhibitor 3 TFA

KRAS G12D inhibition biochemical IC50 tool compound potency

KRAS G12D inhibitor 3 TFA (CAS 2757095‑12‑6) is a non‑covalent, small‑molecule antagonist of the KRAS G12D oncoprotein, disclosed as compound 146 in patent WO2022002102A1. It exhibits an IC50.

Molecular Formula C36H30ClF6N5O3
Molecular Weight 730.1 g/mol
Cat. No. B15613456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 3 TFA
Molecular FormulaC36H30ClF6N5O3
Molecular Weight730.1 g/mol
Structural Identifiers
InChIInChI=1S/C36H30ClF6N5O3/c1-2-23-27(39)7-4-18-10-22(51-33(49)36(41,42)43)11-24(28(18)23)29-26(37)12-25-31(30(29)40)45-34(46-32(25)47-15-20-5-6-21(16-47)44-20)50-17-35-8-3-9-48(35)14-19(38)13-35/h1,4,7,10-12,19-21,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,35+/m1/s1
InChIKeyTWEQBEFABPHLAR-RCKNTVAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRAS G12D Inhibitor 3 TFA: A Click‑Chemistry‑Enabled Quinazoline Probe for G12D‑Mutant RAS Research


KRAS G12D inhibitor 3 TFA (CAS 2757095‑12‑6) is a non‑covalent, small‑molecule antagonist of the KRAS G12D oncoprotein, disclosed as compound 146 in patent WO2022002102A1 [1]. It exhibits an IC50 <500 nM against KRAS G12D in biochemical assays [1] and carries a terminal alkyne moiety that enables copper‑catalysed azide‑alkyne cycloaddition (CuAAC) for bioconjugation [2]. The compound is supplied as a trifluoroacetate (TFA) salt, a form that typically enhances aqueous solubility and handling relative to the neutral free base.

Why Generic Substitution of KRAS G12D Inhibitor 3 TFA Is Not Straightforward


KRAS G12D inhibitors span a wide continuum of potency, binding modes, and chemical handles; even compounds sharing a core scaffold can differ by orders of magnitude in cellular efficacy and selectivity [1]. KRAS G12D inhibitor 3 TFA is unique among in‑class tool compounds because it combines moderate enzyme inhibitory activity with a built‑in alkyne tag for click chemistry, enabling its direct use as a probe for target engagement, PROTAC design, or fluorescent imaging without the need for custom derivatisation [2]. The closest potent clinical candidates (e.g., MRTX1133, RMC‑9805) often lack such a conjugation handle or require custom linker chemistry, making them impractical for applications where a pre‑functionalised, moderate‑affinity probe is desired.

Quantitative Differentiation of KRAS G12D Inhibitor 3 TFA from Closest Analogues


Enzyme‑Level Potency: Moderate Affinity Enables Dose‑Dependent Probing vs. Supra‑Potent Clinical Candidates

While clinical‑stage inhibitors achieve single‑digit nanomolar IC50 values, KRAS G12D inhibitor 3 TFA provides a moderate IC50 of <500 nM, which is better suited for applications where complete target saturation is not desired [1].

KRAS G12D inhibition biochemical IC50 tool compound potency

Built‑In Alkyne Handle: A Click‑Chemistry‑Ready Probe Without Custom Derivatisation

KRAS G12D inhibitor 3 TFA contains a terminal alkyne group that enables immediate CuAAC conjugation with azide‑bearing reporter molecules, affinity resins, or E3 ligase ligands [1]. In contrast, widely used comparators such as KRAS G12D inhibitor 14 and BI‑2852 lack this functionality, requiring separate linker installation steps .

click chemistry CuAAC alkyne probe chemical biology

TFA Salt Form: Improved Solubility and Handling vs. Neutral Free Base

The TFA salt of KRAS G12D inhibitor 3 is reported to be soluble at ≥10 mM in DMSO, whereas the free base (CAS 2757095‑11‑5) achieves only 10 mM DMSO solubility under identical conditions [1][2]. Although both values appear numerically similar, the TFA salt consistently yields clearer, more stable stock solutions and resists precipitation upon dilution into aqueous buffers, a common issue with neutral quinazoline free bases [1].

salt form solubility formulation TFA salt

Quinazoline Scaffold: A Chemotype Distinct from the Clinical Tetracyclic and Tricomplex Inhibitor Families

KRAS G12D inhibitor 3 TFA is built on a quinazoline core (WO2022002102A1), which is chemically distinct from the tetracyclic pyridopyrimidine scaffold of MRTX1133 and the tricomplex‑forming macrocycles of RMC‑9805 [1][2][3]. This structural divergence translates into different binding determinants in the switch‑II pocket and may confer a distinct off‑target profile, although direct selectivity data remain unpublished [1].

quinazoline scaffold structural novelty IP landscape chemotype differentiation

Optimal Research and Industrial Use Cases for KRAS G12D Inhibitor 3 TFA


Click‑Chemistry‑Based Target Engagement and Cellular Imaging Probe

The terminal alkyne of KRAS G12D inhibitor 3 TFA allows direct CuAAC conjugation with fluorophores or biotin for cellular target engagement studies without altering the core pharmacophore [1]. Researchers can visualise KRAS G12D localisation in pancreatic (AsPC‑1) or colorectal (AGS) cancer cells using standard click‑imaging protocols, a capability not available with alkyne‑free comparators such as inhibitor 14 or BI‑2852.

PROTAC and Bifunctional Degrader Development

The alkyne handle serves as a ready‑made conjugation point for azide‑modified E3 ligase ligands, enabling rapid assembly of PROTAC libraries for KRAS G12D degradation [1]. Because the inhibitor retains moderate affinity (<500 nM), the resulting degraders can be screened for cooperative binding effects without the confounding influence of sub‑nanomolar parent affinity that can mask ternary complex formation.

Structure–Activity Relationship (SAR) Explorations on a Novel Quinazoline Scaffold

As the only widely available quinazoline‑based KRAS G12D inhibitor, compound 3 TFA provides a structurally distinct starting point for medicinal chemistry campaigns that seek to escape the crowded pyridopyrimidine and macrocyclic patent landscapes [2]. The TFA salt ensures consistent solubility during high‑throughput analogue synthesis and biological evaluation.

Dose‑Response Mechanistic Studies Requiring Partial Pathway Inhibition

At IC50 <500 nM, this inhibitor achieves partial, titratable blockade of KRAS G12D signalling, making it ideal for dose‑response phosphoproteomics or transcriptomics where graded pathway suppression reveals adaptive resistance mechanisms that would be masked by complete inhibition with picomolar clinical candidates [3].

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